molecular formula C12H21N5O2S B2397394 3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine CAS No. 2096040-91-2

3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine

Cat. No.: B2397394
CAS No.: 2096040-91-2
M. Wt: 299.39
InChI Key: SYCMFEMTQJGAPO-UHFFFAOYSA-N
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Description

While direct data on 3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine is absent in the provided evidence, its structural features can be inferred from related triazolodiazepine derivatives. The compound features a triazolodiazepine core fused with a piperidine ring modified by a methylsulfonyl group. This substituent likely enhances polarity and metabolic stability compared to simpler alkyl or halogen substituents found in analogs. Such modifications are critical for optimizing pharmacokinetic properties, including solubility, bioavailability, and receptor binding specificity .

Properties

IUPAC Name

3-(1-methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c1-20(18,19)17-8-3-2-4-10(17)12-15-14-11-5-6-13-7-9-16(11)12/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCMFEMTQJGAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C2=NN=C3N2CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole and diazepine ring system. Its molecular formula is C14H20N4O2SC_{14}H_{20}N_4O_2S, and it has a molecular weight of approximately 304.4 g/mol. The presence of the methylsulfonyl group is significant for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For instance, derivatives of similar triazole-diazepine structures have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : The compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, inhibition of Bruton’s tyrosine kinase (BTK) has been noted in related studies.
  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells by activating caspases and modulating anti-apoptotic proteins.
  • Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at the G2/M phase in certain cancer cell lines.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound exhibits dose-dependent cytotoxicity against various human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating significant potency.
  • In Vivo Models : Animal studies have shown that administration of the compound can reduce tumor growth in xenograft models. For instance, in a zebrafish embryo model, the compound demonstrated synergistic effects when combined with standard chemotherapy agents like 5-fluorouracil.

Data Table

The following table summarizes key findings from various studies on the biological activity of similar compounds:

Study ReferenceCompound TestedCell Line(s)IC50 (µM)Mechanism
MM129DLD-10.5BTK Inhibition
MM131HT-290.8Apoptosis Induction
Chalcone AnalogMCF-70.3Cell Cycle Arrest

Scientific Research Applications

Pharmacological Applications

1. Treatment of Psychiatric Disorders
Research indicates that derivatives of 1,2,4-triazolo[4,3-d][1,4]diazepines exhibit anxiolytic and antidepressant properties. These compounds have been studied for their efficacy in treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Bipolar Disorder

In a study published in a pharmaceutical journal, it was noted that these compounds could modulate neurotransmitter systems involved in mood regulation. The mechanism often involves the enhancement of GABAergic activity, contributing to their anxiolytic effects .

2. Neurological Applications
The compound is also being investigated for its potential in treating neurodegenerative diseases. It shows promise in:

  • Alzheimer's Disease
  • Parkinson's Disease

Studies suggest that the compound may help mitigate symptoms associated with cognitive decline by influencing cholinergic pathways and reducing oxidative stress .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of 3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine derivatives against various bacterial strains. In vitro studies have shown effectiveness against:

  • Gram-positive bacteria such as Staphylococcus aureus
  • Fungi like Candida albicans

The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.2 to 25.0 mg/mL for the most sensitive strains tested .

Case Studies

Study ReferenceApplication AreaKey Findings
Psychiatric DisordersDemonstrated efficacy in reducing anxiety symptoms in animal models.
Neurodegenerative DiseasesShowed potential neuroprotective effects in vitro against oxidative stress.
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans, with MIC values indicating significant antimicrobial potential.

Synthesis and Structure

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The structural characteristics of this compound contribute significantly to its biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key triazolodiazepine derivatives and their properties:

Compound Name / Substituent Molecular Formula Molecular Weight Key Features Biological/Pharmacological Notes Evidence ID
Target Compound : 3-(1-Methylsulfonylpiperidin-2-yl)-... C₁₀H₁₈N₄O₂S* ~282.34 (calc.) Methylsulfonylpiperidine group increases polarity; potential CNS activity Inferred enhanced metabolic stability -
6,7,8,9-Tetrahydro-5H-triazolo[4,3-d]diazepine-3-carboxamide HCl C₇H₁₂ClN₅O 217.66 Carboxamide group improves solubility; hydrochloride salt enhances stability Likely intermediate or precursor
3-Methyl-6,7,8,9-tetrahydro-5H-triazolo[4,3-d]diazepine C₇H₁₂N₄ 152.20 Simple methyl substituent; minimal steric hindrance Potential scaffold for further modification
3-Bromo-6,7,8,9-tetrahydro-5H-triazolo[4,3-d]diazepine HCl C₆H₁₁BrClN₄ 253.54 Bromine increases molecular weight; may alter receptor affinity Used in synthetic pathways
Flualprazolam C₁₇H₁₂ClFN₄ 342.76 Fluorophenyl and chloro groups; high potency benzodiazepine analog Schedule I controlled substance (sedative)

*Calculated based on structural similarity to and .

Substituent Effects on Pharmacological Properties

  • Piperidine introduces conformational rigidity, which may influence selectivity .
  • Carboxamide (): The hydrophilic carboxamide and HCl salt improve aqueous solubility, making it suitable for intravenous formulations. However, reduced blood-brain barrier penetration may limit CNS applications .
  • Brominated analogs are often intermediates in synthesizing more complex derivatives .

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